Product packaging for Calcium crimson(Cat. No.:CAS No. 138067-54-6)

Calcium crimson

Cat. No.: B163299
CAS No.: 138067-54-6
M. Wt: 1368.4 g/mol
InChI Key: IDMLRIMDYVWWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Crimson is a visible light-excitable, fluorescent chemical indicator designed for detecting and quantifying intracellular calcium ion (Ca²⁺) dynamics . It features excitation and emission maxima at approximately 589 nm and 609 nm , respectively, positioning it in the far-red spectrum . This long-wavelength emission offers key advantages for research, including significantly reduced cellular autofluorescence and lower phototoxicity, leading to improved signal-to-noise ratios in imaging experiments . Its spectral profile also makes this compound an excellent candidate for multiparameter or multiplexing studies , as it can be easily combined with green-fluorescent probes like GFP or fluorescein-based indicators without significant spectral overlap . Researchers commonly utilize this indicator with standard filter sets configured for tetramethylrhodamine dyes, and it can be effectively excited by a 561 nm laser line . Like other single-wavelength indicators such as Fluo-3 or Fluo-4, this compound exhibits a large increase in fluorescence intensity upon binding to Ca²⁺ but lacks a spectral shift, making it primarily suitable for semi-quantitative measurements based on fluorescence intensity changes (ΔF/F) rather than absolute ratio-based quantification . For optimal performance, the cell-permeant acetoxymethyl (AM) ester form (this compound, AM) is used to load the dye into live cells. Note that the use of probenecid is recommended to inhibit organic anion transporters and improve dye retention in the cytoplasm during longer experiments . This product is classified For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H69N5O24S2 B163299 Calcium crimson CAS No. 138067-54-6

Properties

CAS No.

138067-54-6

Molecular Formula

C65H69N5O24S2

Molecular Weight

1368.4 g/mol

InChI

InChI=1S/C65H69N5O24S2/c1-39(71)86-35-90-57(75)31-69(32-58(76)91-36-87-40(2)72)52-15-5-6-16-54(52)84-25-26-85-55-29-45(17-20-53(55)70(33-59(77)92-37-88-41(3)73)34-60(78)93-38-89-42(4)74)66-95(79,80)46-18-19-47(56(30-46)96(81,82)83)61-50-27-43-11-7-21-67-23-9-13-48(62(43)67)64(50)94-65-49-14-10-24-68-22-8-12-44(63(49)68)28-51(61)65/h5-6,15-20,27-30,66H,7-14,21-26,31-38H2,1-4H3

InChI Key

IDMLRIMDYVWWRJ-UHFFFAOYSA-N

SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Synonyms

calcium crimson

Origin of Product

United States

Molecular Design Principles and Functional Characteristics of Calcium Crimson

Structural Architectures Underpinning Calcium Crimson's Fluorophore Activity (e.g., Tetramethylrhodamine (B1193902) and Texas Red Derivatives)

The core fluorophore of this compound is derived from well-established red-emitting dyes, specifically tetramethylrhodamine and Texas Red. igem.orgnih.govthermofisher.com These structural platforms are known for their photostability and bright fluorescence in the red portion of the visible spectrum. thermofisher.comresearchgate.net

Tetramethylrhodamine: This fluorophore provides a rigid xanthene backbone, which is crucial for its high quantum yield. The basic structure is characterized by a three-ring system with amino groups that can be modified to alter its chemical and spectral properties.

Texas Red (Sulforhodamine 101): Texas Red is a derivative of rhodamine that includes sulfonyl chloride or other reactive groups, allowing it to be easily conjugated to other molecules. nih.govwikipedia.org Its key advantage is a significant Stokes shift and emission at longer wavelengths (around 615 nm), which minimizes spectral overlap with other common fluorophores like fluorescein (B123965) and reduces interference from cellular autofluorescence. thermofisher.comnih.govwikipedia.org

This compound incorporates a Ca²⁺-binding moiety, typically a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), which is covalently linked to the Texas Red-like fluorophore. sigmaaldrich.com The fluorescence of the molecule is modulated by the binding of calcium. When Ca²⁺ is not bound, the dye exhibits a basal level of fluorescence. Upon chelation of a calcium ion, a conformational change occurs in the molecule, leading to a significant increase in its fluorescence emission intensity. thermofisher.comthermofisher.com

Stoichiometry and Mechanisms of Calcium Ion Binding by this compound

The binding of calcium ions to this compound follows a straightforward and predictable mechanism. Experimental data from fluorescence titration and stopped-flow fluorescence measurements have demonstrated that the interaction conforms to a 1:1 binding stoichiometry. nih.govcapes.gov.br This means that one molecule of this compound binds to a single calcium ion. nih.govcapes.gov.br

The mechanism of binding is centered on the BAPTA chelator component of the molecule. BAPTA is a highly selective chelator for divalent cations, showing a much greater affinity for Ca²⁺ than for other biologically prevalent ions such as magnesium (Mg²⁺). Upon binding Ca²⁺, the chelator undergoes a conformational change that alters the electronic environment of the attached fluorophore, resulting in an increase in fluorescence quantum yield. The dissociation of the calcium-indicator complex is observed to be monoexponential. nih.gov

Dissociation Constants (Kd) of this compound and Their Determinants

The dissociation constant (Kd) is a critical parameter that defines the affinity of an indicator for its target ion. It represents the concentration of Ca²⁺ at which half of the indicator molecules are bound to calcium at equilibrium. igem.orgnih.gov For this compound, the reported Kd is approximately 185 nM, indicating a relatively high affinity suitable for measuring resting and transiently elevated cytosolic calcium levels. igem.orgnih.gov However, it is important to note that this value is not fixed and can be influenced by various environmental factors. igem.orgnih.govthermofisher.com

Dissociation Constants (Kd) of this compound Under Different Conditions
ConditionValueKd (nM)
Standard (in vitro)~22°C, pH ~7.2185
Temperature11.5°C261
Temperature39.7°C204
pH6.42571
pH7.40269

Data sourced from multiple studies. In vitro Kd values may differ from in vivo performance. igem.orgnih.govthermofisher.comnih.gov

The Kd of this compound determined in simple buffer solutions can differ significantly from its effective Kd within the complex intracellular milieu. nih.govthermofisher.com Several factors contribute to this discrepancy:

pH: The affinity of the BAPTA chelator for Ca²⁺ is pH-dependent. At lower pH values (more acidic conditions), the carboxylate groups of the chelator can become protonated, reducing their ability to bind calcium and thus increasing the Kd (lowering the affinity). nih.gov For instance, the Kd of this compound increases from 269 nM at pH 7.40 to 571 nM at pH 6.42. nih.gov

Temperature: Calcium binding affinity for this compound generally increases with rising temperatures, meaning the Kd decreases. nih.gov Studies have shown the Kd to be 261 nM at 11.5°C and 204 nM at 39.7°C. nih.gov This temperature dependence is primarily driven by changes in the association rate constant. nih.gov

Protein Interactions: Non-specific binding of the indicator to intracellular proteins can alter its fluorescent properties and its affinity for calcium. nih.govuvic.ca

Co-existing Ions (like Mg2+): While BAPTA-based indicators are highly selective for Ca²⁺, the high intracellular concentration of Mg²⁺ can still offer some competition for binding, potentially increasing the apparent Kd for Ca²⁺. igem.orgnih.gov

Chemical Forms of this compound for Cellular Delivery and Their Implications

To be effective, this compound must be introduced into the cytosol of living cells. Because the active form of the indicator is a charged molecule, different chemical derivatives have been developed to facilitate cellular loading. nih.govthermofisher.com

The salt form of this compound (e.g., potassium salt) is a hydrophilic, membrane-impermeant molecule. nih.gov This means it cannot passively cross the cell membrane. Consequently, its delivery into the cytoplasm requires invasive techniques that temporarily disrupt the cell membrane, such as:

Microinjection

Electroporation

Diffusion from a patch clamp pipette nih.gov

Once inside the cell, the salt form is immediately active and can be used for measurements within minutes. nih.gov However, a drawback is that these indicators can be removed from the cytosol by organic anion transporters or become sequestered into organelles over time. uvic.ca

To overcome the limitations of invasive loading, a cell-permeant version, this compound AM, is available. thermofisher.comnih.govthermofisher.com In this form, the carboxylate groups of the BAPTA chelator are masked with acetoxymethyl (AM) esters. sigmaaldrich.combiotium.com This modification renders the molecule more hydrophobic and electrically neutral, allowing it to readily diffuse across the cell membrane into the cytoplasm. sigmaaldrich.combiotium.com

Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the original charged, membrane-impermeant carboxylate form of the indicator. sigmaaldrich.combiotium.com This process effectively traps the active dye inside the cell. sigmaaldrich.com While this method is less invasive, a potential complication is the incomplete hydrolysis of AM esters or the compartmentalization of the dye within organelles like mitochondria or the endoplasmic reticulum, which can complicate the interpretation of cytosolic calcium signals. nih.govspringernature.com

Dextran (B179266) Conjugates for Bulk Loading in Tissue Preparations

This compound, in its salt form, is hydrophilic and cannot passively cross cell membranes. nih.govigem.org To introduce the indicator into the cells of a tissue preparation, invasive loading procedures are necessary. nih.govigem.org One effective strategy for bulk loading and long-term studies is the use of dextran conjugates. igem.orgthermofisher.com

Dextran, a complex branched polysaccharide, can be covalently linked to the this compound molecule. These conjugates are available for many common calcium indicators. nih.govigem.org The primary advantage of this approach is the significant reduction in the problem of indicator compartmentalization, which is a notable issue with rhodamine-like dyes. nih.govigem.orgthermofisher.com Dextran conjugates exhibit high water solubility and low toxicity. igem.org Once introduced into a cell, they are less likely to be sequestered into organelles like mitochondria and are well-retained within the cytosol for extended periods, even up to several days. igem.orgthermofisher.com This stability is crucial for long-term imaging experiments in tissue slices or whole organisms.

However, like the salt form, dextran conjugates are membrane-impermeable and must be actively loaded into cells. nih.govigem.org Common methods include microinjection or diffusion from a patch clamp pipette. nih.govigem.org An alternative technique for bulk loading involves using a pinocytic cell-loading reagent. This reagent facilitates the uptake of the dextran conjugate into pinocytic vesicles, which can then be lysed by placing the cells in a hypotonic medium, releasing the indicator into the cytoplasm. nih.govigem.org

FeatureDescriptionSource(s)
Purpose Enables bulk loading of this compound into tissue preparations for long-term imaging. igem.orgthermofisher.com
Key Advantage Drastically reduces subcellular compartmentalization and leakage from the cell. igem.orgthermofisher.comaatbio.com
Mechanism Covalent linkage of this compound to a high-molecular-weight, water-soluble dextran polymer. nih.govigem.org
Cell Permeability Impermeable to cell membranes, requiring invasive loading techniques. nih.govigem.org
Loading Methods Microinjection, patch pipette diffusion, pinocytic cell-loading reagents. nih.govigem.org

Subcellular Distribution and Compartmentalization Tendencies of this compound

A significant drawback of rhodamine-based dyes like this compound is their propensity to be sequestered into intracellular compartments. nih.govigem.org This process, known as compartmentalization, can degrade the quality of cytosolic calcium measurements because the indicator is no longer exclusively reporting calcium levels in the intended cellular space. igem.orgthermofisher.com When indicators are loaded as acetoxymethyl (AM) esters, they can translocate to organelles where they remain fluorescent but no longer respond to changes in cytosolic ion concentrations. thermofisher.com While this may not be a major issue for short-term recordings (e.g., under an hour), it becomes a critical factor in longer experiments. igem.org

Strategies to Mitigate Compartmentalization During Loading

Given the tendency of this compound to compartmentalize, several strategies have been developed to mitigate this issue.

Use of Dextran Conjugates: The most effective method to prevent compartmentalization is the use of high-molecular-weight dextran conjugates. igem.orgthermofisher.com These large molecules are physically hindered from entering organelles and are well-retained in the cytosol for long durations. igem.orgthermofisher.com Dextran conjugates were specifically engineered to address the problem of compartmentalization. igem.org

Lowering Loading Temperature: Some researchers have reported that reducing the temperature during the cell loading process can help decrease the extent of indicator compartmentalization. thermofisher.com Incubating cells with the indicator at or below room temperature, rather than at 37°C, may slow down the active transport processes that lead to sequestration in organelles. thermofisher.com

Use of Probenecid (B1678239): Although not specific to this compound, the organic anion transport inhibitor probenecid is often used in conjunction with AM ester dyes to reduce their extrusion from the cell and can sometimes help minimize sequestration into certain compartments. thermofisher.com

Mitigation StrategyPrincipleSource(s)
Dextran Conjugation The large size of the dextran polymer prevents the indicator from entering subcellular compartments and ensures its retention in the cytosol. igem.orgthermofisher.com
Reduced Temperature Loading cells at or below room temperature can slow down active transport processes responsible for sequestering the dye into organelles. thermofisher.com

Spectroscopic and Photophysical Characterization of Calcium Crimson

Excitation and Emission Spectra of Calcium Crimson

This compound is a single-wavelength fluorescent indicator derived from Texas Red. thermofisher.com Upon binding with calcium ions (Ca²⁺), it exhibits a significant increase in fluorescence intensity with minimal shift in its excitation or emission wavelengths. thermofisher.comthermofisher.com

The peak excitation of the Ca²⁺-bound form of this compound is approximately 589-590 nm, and its peak emission is around 609-615 nm. nih.govaatbio.comleica-microsystems.comigem.org

The long-wavelength excitation maximum of this compound presents several key advantages for biological imaging. thermofisher.com

Reduced Autofluorescence: Cellular components and tissues naturally fluoresce when excited by light, a phenomenon known as autofluorescence. This background "noise" is more pronounced at shorter wavelengths (e.g., in the UV and blue-green regions of the spectrum). By having an excitation maximum in the far-red region (~590 nm), this compound helps to minimize interference from cellular autofluorescence, leading to an improved signal-to-noise ratio. thermofisher.comigem.orgbiorxiv.org This makes it particularly useful for imaging in tissues with high levels of autofluorescence. nih.govigem.org

Reduced Phototoxicity: Light, especially at shorter wavelengths and high intensities, can be damaging to living cells, a phenomenon called phototoxicity. biorxiv.org The use of longer wavelength excitation light, as is the case with this compound, is less energetic and therefore less likely to cause cellular damage. thermofisher.comstanford.edu This is crucial for long-term live-cell imaging experiments where cell viability is paramount. stanford.edu Far-red and near-infrared indicators are generally associated with lower phototoxicity. biorxiv.orgsigmaaldrich.com

In experiments where multiple fluorescent probes are used simultaneously to monitor different cellular events, spectral overlap between the dyes can be a significant challenge. Single-wavelength indicators like this compound can simplify the process of avoiding or minimizing this spectral crosstalk. nih.govigem.org Its distinct far-red emission profile allows for better spectral separation from commonly used green fluorescent indicators, such as those based on GFP, and optogenetic tools that are activated by blue or cyan light. biorxiv.org This property is advantageous for multicolor imaging experiments. biorxiv.orgsigmaaldrich.com

Quantitative Analysis of Fluorescence Intensity Changes Upon Calcium Binding

This compound is a non-ratiometric indicator, meaning its fluorescence intensity increases upon binding to Ca²⁺ without a significant shift in its excitation or emission wavelengths. fsu.eduphysiology.org The magnitude of this intensity change, often referred to as the dynamic range, is a critical parameter. For this compound, the fluorescence intensity increases approximately 3-fold between its Ca²⁺-free and Ca²⁺-saturated states. physiology.org This change in fluorescence (ΔF/F₀) is the basis for quantifying relative changes in intracellular calcium concentrations.

The dissociation constant (Kd) for Ca²⁺ is a measure of the indicator's affinity for calcium. For this compound, the Kd is approximately 185 nM, indicating a relatively high affinity for calcium. nih.govigem.org This makes it suitable for detecting small changes in calcium concentrations around resting levels. igem.org The fluorescence intensity (F) at a given calcium concentration can be related to the minimum fluorescence (Fmin) in the absence of calcium and the maximum fluorescence (Fmax) at saturating calcium levels using the following equation:

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

It's important to note that this provides a relative measure of calcium concentration, as factors like dye concentration can influence the absolute fluorescence intensity. nikon.com

Photostability Profiles of this compound in Live-Cell and Tissue Imaging Contexts

Photostability, the resistance of a fluorophore to photodegradation or photobleaching upon exposure to excitation light, is a crucial characteristic for quantitative fluorescence microscopy. This compound is reported to be more photostable than other visible light-excitable indicators like fluo-3 (B43766) and the Calcium Green series of dyes. thermofisher.com This enhanced photostability is advantageous for experiments requiring prolonged or repeated imaging, as it ensures a more stable and reliable fluorescent signal over time. nikon.com

Fluorescence Quantum Yields of this compound in Ion-Free and Ion-Bound States

Fluorescence Lifetime Characteristics of this compound and Their Dependence on Calcium Concentration

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Unlike fluorescence intensity, fluorescence lifetime is an intrinsic property of a fluorophore that is generally independent of its concentration. nih.gov

The fluorescence lifetime of this compound changes upon binding to Ca²⁺, making it suitable for fluorescence lifetime imaging microscopy (FLIM). lambertinstruments.comnih.govnih.gov In the absence of calcium, the fluorescence lifetime of this compound is approximately 2.55 ns. researchgate.net Upon binding to calcium, the lifetime increases to approximately 4.11 ns. researchgate.net This change in lifetime provides a ratiometric method for determining calcium concentrations that is not affected by variations in dye concentration or photobleaching. nih.gov This property is particularly advantageous as it is less affected by environmental factors like the presence of proteins or changes in hydrophobicity compared to intensity-based measurements. fsu.edu

Table of Spectroscopic and Photophysical Data for this compound:

Property Value (Ca²⁺-Free) Value (Ca²⁺-Bound) Reference(s)
Excitation Maximum ~590 nm ~589-590 nm nih.govaatbio.comleica-microsystems.comigem.org
Emission Maximum ~615 nm ~609-615 nm nih.govaatbio.comleica-microsystems.comigem.org
Ca²⁺ Dissociation Constant (Kd) - ~185 nM nih.govigem.org
Fluorescence Intensity Change - ~3-fold increase physiology.org

| Fluorescence Lifetime (τ) | ~2.55 ns | ~4.11 ns | researchgate.net |

Synthetic Methodologies and Chemical Modifications for Calcium Crimson

Fundamental Synthetic Routes to Rhodamine-Based Calcium Indicators

The synthesis of rhodamine-based calcium indicators, such as Calcium Crimson, generally involves the strategic combination of a fluorophore (the rhodamine core) and a Ca²⁺ chelating moiety. A common chelator used in these indicators is BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), known for its high selectivity for Ca²⁺ over other divalent cations like magnesium. nih.gov

The core synthetic strategy often involves the condensation of a rhodamine precursor with a functionalized BAPTA derivative. This process typically unites the electron-rich BAPTA group with the xanthene structure of the rhodamine. The specifics of the synthetic route can be tailored to modify the spectral properties and Ca²⁺ affinity of the final indicator. For instance, the choice of substituents on the rhodamine core can shift the excitation and emission wavelengths.

While a precise, publicly available synthetic scheme for this compound is not detailed in the provided search results, the general approach for creating similar red-emitting calcium indicators can be described. For example, the synthesis of some rhodamine-based indicators involves the condensation of two equivalents of a substituted 3-aminophenol (B1664112) with a BAPTA-aldehyde derivative. researchgate.net This is followed by an oxidation step to form the fluorescent rhodamine structure. The BAPTA moiety is often protected during these steps and deprotected in the final stages of the synthesis.

Derivatization Strategies for Enhancing this compound's Functional Properties

To be effective in cellular imaging, calcium indicators like this compound often require chemical modifications to improve their utility. Two common derivatization strategies are acetoxymethyl (AM) esterification and dextran (B179266) conjugation.

Hydrophilic indicators in their salt form are generally membrane-impermeable and require invasive loading techniques such as microinjection. nih.gov To overcome this, the carboxyl groups of the BAPTA chelator can be masked with acetoxymethyl (AM) esters. This modification renders the molecule more hydrophobic and uncharged, allowing it to passively diffuse across the cell membrane. nih.govthermofisher.com Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, Ca²⁺-sensitive indicator, which is then trapped within the cytoplasm due to its restored negative charge. thermofisher.com

A general protocol for loading cells with AM esters involves:

Preparation of a stock solution of the AM ester in anhydrous dimethyl sulfoxide (B87167) (DMSO). thermofisher.com

Dilution of the stock solution into a physiological buffer, often containing a non-ionic detergent like Pluronic® F-127 to aid in dispersion. thermofisher.com

Incubation of the cells with the AM ester solution for a period, typically ranging from 15 to 60 minutes. thermofisher.com

Washing the cells to remove excess, unhydrolyzed dye.

It has been noted that zwitterionic indicators like this compound can be susceptible to compartmentalization within organelles. thermofisher.com Lowering the incubation temperature during loading may help to reduce this phenomenon. thermofisher.com

Another challenge with small-molecule indicators is their potential for sequestration into organelles, such as mitochondria, which can lead to inaccurate measurements of cytosolic Ca²⁺ levels. uvic.ca To address this, indicators can be conjugated to large, biologically inert polysaccharides like dextran. nih.govuvic.ca Dextran conjugates are too large to be sequestered into organelles or pumped out of the cell, ensuring the indicator remains in the cytosol for extended periods, allowing for long-term imaging studies. uvic.ca

The conjugation process typically involves activating a carboxylic acid on the indicator and reacting it with an amine-functionalized dextran. The resulting dextran-conjugated indicator is membrane-impermeable and must be loaded into cells using methods like microinjection or electroporation. nih.gov

ModificationPurposeLoading MethodKey Advantage
AM Ester Increase cell permeabilityPassive diffusionNon-invasive loading of cells
Dextran Conjugate Prevent compartmentalization and leakageMicroinjection, electroporationEnables long-term cytosolic measurements

Rational Design Approaches for Developing Improved Long-Wavelength Calcium Probes

The development of new and improved calcium indicators is driven by a rational design approach aimed at optimizing key properties such as brightness, Ca²⁺ affinity, and spectral characteristics. For long-wavelength probes like this compound, a primary goal is to shift the excitation and emission further into the red and near-infrared regions of the spectrum. This is advantageous for deeper tissue imaging, as longer wavelength light is less scattered by biological tissues, and for reducing background autofluorescence. elifesciences.org

A critical aspect in the design of rhodamine-based dyes is the management of the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, colorless lactone form. nih.gov For many red-shifted rhodamines, the equilibrium favors the lactone, leading to poor performance. nih.gov A successful design strategy involves chemical modifications that shift this equilibrium towards the fluorescent zwitterion. For instance, the introduction of fluorine atoms on the pendant phenyl ring of the rhodamine structure can increase the proportion of the fluorescent form, thereby enhancing the brightness of the probe. nih.gov

The development of advanced red-emitting calcium indicators, such as CaRuby-Nano, provides insights into the ongoing efforts in this field. CaRuby-Nano was designed to have a high affinity for Ca²⁺ and a significant increase in fluorescence upon binding, making it suitable for detecting small changes in calcium concentration. nih.gov The design of such probes often involves a modular approach, combining a bright and photostable red-shifted fluorophore with a highly selective Ca²⁺ chelator, and potentially including a functional group for conjugation to other molecules. nih.gov These design principles, focused on optimizing the photophysical properties and biological performance of the indicators, are central to the continued evolution of long-wavelength calcium probes.

Design GoalStrategyExample Advancement
Red-Shifted Spectra Modification of the rhodamine core (e.g., fluorination)Development of "Janelia Fluor" dyes with optimized long-wavelength variants nih.gov
High Sensitivity Use of high-affinity chelators and maximizing fluorescence changeCaRuby-Nano with nanomolar affinity and significant fluorescence increase nih.gov
Reduced Autofluorescence Excitation and emission at longer wavelengthsThis compound's high excitation maximum is beneficial in tissues with high autofluorescence nih.gov

Methodological Considerations for Calcium Crimson Application in Academic Research

Advanced Cellular and Tissue Loading Techniques for Calcium Crimson

Effective delivery of this compound into the cytosol is paramount for accurate Ca²⁺ measurements. The choice of loading technique depends on the experimental model, the specific scientific question, and the chemical form of the indicator being used—either the membrane-impermeant salt form or the membrane-permeant acetoxymethyl (AM) ester form.

Direct physical introduction of the salt form of this compound into individual cells offers precise control over the intracellular indicator concentration.

Microinjection: This technique involves the use of a fine glass micropipette to inject a solution of this compound salt directly into the cytoplasm of a target cell. It is particularly advantageous for studies requiring a known intracellular concentration of the indicator and for loading cells that are not amenable to other methods. While powerful for single-cell analysis, its low throughput limits its use in population studies.

Patch-Clamp Diffusion: In whole-cell patch-clamp electrophysiology, the salt form of this compound can be included in the patch pipette solution. Once the whole-cell configuration is established, the indicator diffuses from the pipette into the cell cytoplasm, allowing for simultaneous electrophysiological recording and Ca²⁺ imaging. This method is invaluable for correlating cellular electrical activity with Ca²⁺ signaling events in real-time. The concentration of this compound in the pipette solution must be carefully optimized to achieve adequate fluorescence without causing excessive Ca²⁺ buffering.

Electroporation utilizes brief, high-voltage electrical pulses to transiently permeabilize the cell membrane, allowing the entry of membrane-impermeant molecules like the salt form of this compound from the extracellular medium nih.govresearchgate.net. This technique can be applied to a population of cells, offering a higher throughput than microinjection or patch-clamping nih.gov.

Single-cell electroporation is a more targeted variation where a glass pipette delivers voltage pulses to a specific cell, resulting in rapid and reliable loading of the indicator within seconds nih.govuzh.ch. Studies have shown high cell viability (around 85%) following this procedure, with the cell membrane resealing within a minute nih.gov. Key parameters such as pulse voltage and duration must be optimized for each cell type to maximize loading efficiency while minimizing cytotoxicity. For example, single square voltage pulses of 10-15 V for 10 ms have been successfully used to load Ca²⁺ indicators into neurons uzh.ch.

Liposomes, artificial phospholipid vesicles, can be used to encapsulate the salt form of this compound and deliver it into cells via membrane fusion. This method can protect the indicator from degradation and facilitate its entry into the cytoplasm. While a promising delivery strategy, the efficiency of liposome-mediated delivery can vary depending on the liposome composition and the cell type. Further research into specific liposomal formulations optimized for this compound delivery is warranted to enhance its utility in this context nih.govnih.gov.

The most common method for loading a large population of cells is through the use of the membrane-permeant acetoxymethyl (AM) ester form of this compound. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the fluorescent indicator in the cytosol. However, this method is prone to several artifacts, most notably incomplete de-esterification and compartmentalization of the dye within organelles such as mitochondria and the endoplasmic reticulum nih.govresearchgate.net. Such compartmentalization can lead to non-uniform cytoplasmic staining and inaccurate reporting of cytosolic Ca²⁺ levels researchgate.net.

Several strategies can be employed to minimize these artifacts:

Use of Surfactants: The non-ionic detergent Pluronic F-127 is often used to aid in the dispersion of the hydrophobic AM esters in aqueous loading buffers. However, studies have shown that optimizing the concentration of Pluronic F-127 is crucial, as lower concentrations can improve loading efficiency nih.govresearchgate.net.

Solvent Concentration: Dimethyl sulfoxide (B87167) (DMSO) is the solvent of choice for preparing stock solutions of AM esters. It is critical to minimize the final DMSO concentration in the loading medium, with concentrations around 0.25% being shown to improve loading efficiency nih.govresearchgate.net.

Temperature and Incubation Time: Lowering the loading temperature and reducing the incubation time can decrease the likelihood of indicator compartmentalization thermofisher.com. One researcher noted successful loading of vascular myocytes with 2mM this compound-AM after a 30-minute incubation at 37°C researchgate.net.

Anion Transport Inhibitors: The use of anion transport inhibitors like probenecid (B1678239) can reduce the leakage of the de-esterified indicator from the cells, thereby improving long-term signal stability umass.edu.

Table 1: Optimization Parameters for this compound AM Ester Loading

ParameterRecommendation for Minimal ArtifactsRationale
Pluronic F-127 Concentration Use lower concentrations in the initial stock solution.Improves staining efficiency and cell viability nih.govresearchgate.net.
DMSO Concentration Keep final concentration low (e.g., ~0.25%).Higher concentrations can be cytotoxic and may impair loading nih.govresearchgate.net.
Loading Temperature Incubate at or below room temperature if possible.Reduces the rate of compartmentalization into organelles thermofisher.com.
Incubation Time Use the minimum time that yields adequate signal.Prolonged incubation increases the risk of compartmentalization researchgate.net.
Indicator Concentration Use the lowest concentration that provides sufficient signal-to-noise.Minimizes potential Ca²⁺ buffering and phototoxicity thermofisher.com.

Imaging and Detection Modalities Employing this compound

The spectral properties of this compound dictate the most appropriate imaging modalities for its use. Its excitation and emission in the longer wavelength region of the visible spectrum make it particularly well-suited for confocal microscopy.

Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for imaging this compound due to its ability to optically section thick specimens, thereby reducing out-of-focus fluorescence and improving image contrast and resolution nih.gov. This is particularly advantageous for visualizing subcellular Ca²⁺ dynamics.

The spectral characteristics of this compound are a key advantage for CLSM applications. It has an excitation maximum of approximately 590 nm and an emission maximum around 615 nm nih.govthermofisher.com. This allows for excitation with common laser lines, such as the 561 nm or 594 nm lasers, which are standard on many confocal systems aatbio.com.

Key advantages of using this compound with CLSM include:

Reduced Autofluorescence: Cellular autofluorescence is often more pronounced at shorter wavelengths (blue and green regions of the spectrum). By utilizing an indicator that is excited by longer wavelength visible light, the interference from endogenous fluorophores is significantly minimized, leading to an improved signal-to-noise ratio nih.govthermofisher.com.

Reduced Phototoxicity: The lower energy of longer wavelength photons reduces the potential for cellular photodamage during time-lapse imaging experiments, which is crucial for studying live-cell dynamics thermofisher.com.

Multiplexing Capabilities: The distinct spectral properties of this compound allow for its use in multi-color imaging experiments with other fluorescent indicators or proteins that are excited by shorter wavelengths, such as green fluorescent protein (GFP) or indicators like Fluo-4.

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum ~590 nih.govthermofisher.com
Emission Maximum ~615 nih.gov

Wide-Field Epi-Fluorescence Microscopy for Calcium Dynamics

Wide-field epi-fluorescence microscopy is a commonly utilized technique for observing calcium dynamics in living cells loaded with fluorescent indicators like this compound. This method allows for the visualization of changes in intracellular calcium concentration ([Ca²⁺]i) across a broad field of view, enabling the study of calcium signaling in multiple cells simultaneously.

The general procedure for utilizing this compound in wide-field epi-fluorescence microscopy involves several key steps. First, cells are loaded with the acetoxymethyl (AM) ester form of this compound. The AM ester modification renders the dye membrane-permeant, allowing it to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, non-specific esterases cleave the AM group, trapping the now fluorescently active and calcium-sensitive form of this compound within the cell. Following a loading period, cells are typically washed to remove any extracellular dye and allowed a de-esterification period.

For imaging, an inverted fluorescence microscope equipped for epi-fluorescence is commonly employed. The choice of light source is a critical consideration. Mercury arc lamps and Xenon arc lamps are two of the most common broad-spectrum light sources used in wide-field microscopy nih.gov. Mercury lamps have distinct emission peaks, with a strong peak at 578 nm which is suitable for exciting this compound, with its excitation maximum around 586-590 nm nih.govupstate.edufluorofinder.com. Xenon lamps provide a more even intensity across the spectrum, also making them a viable option. The selection of appropriate optical filters is crucial for isolating the excitation and emission wavelengths of this compound to minimize background noise and autofluorescence. A filter set designed for red fluorescent proteins or similar long-wavelength dyes is typically used.

Data acquisition involves capturing a time-lapse series of fluorescent images. Changes in intracellular calcium concentration are observed as changes in the fluorescence intensity of this compound. Upon binding to Ca²⁺, this compound exhibits a significant increase in its fluorescence emission intensity thermofisher.com. By recording these changes over time, researchers can study the spatial and temporal dynamics of calcium signaling in response to various stimuli.

Table 1: Typical Setup for Wide-Field Epi-Fluorescence Microscopy with this compound

ComponentSpecificationPurpose
Microscope Inverted epi-fluorescence microscopeAllows for imaging of live cells in culture dishes or on coverslips.
Light Source Mercury or Xenon arc lampProvides broad-spectrum illumination for exciting the fluorophore nih.gov.
Excitation Filter Bandpass filter centered around 570-590 nmSelects the optimal excitation wavelength for this compound fluorofinder.comthermofisher.com.
Dichroic Mirror Long-pass filter with a cutoff around 595 nmReflects excitation light to the sample and transmits emission light to the detector.
Emission Filter Bandpass or long-pass filter above 600 nmIsolates the fluorescence emission of this compound from scattered excitation light and autofluorescence fluorofinder.com.
Detector Cooled CCD or sCMOS cameraCaptures high-resolution, low-noise fluorescence images.

Flow Cytometry for Population-Level Calcium Analysis

Flow cytometry is a powerful technique for analyzing the characteristics of a large number of single cells in a heterogeneous population. When combined with fluorescent calcium indicators like this compound, it enables the quantitative analysis of calcium signaling at the population level. This is particularly useful for studying cellular responses to stimuli in immune cells and other suspension cell types technion.ac.ilresearchgate.net.

The principle behind using this compound in flow cytometry is based on the dye's fluorescence intensity change upon binding to calcium. Cells are first loaded with the AM ester of this compound, which becomes trapped intracellularly after cleavage by esterases. These loaded cells are then passed in a single file through a focused laser beam within the flow cytometer. For this compound, a laser line around 561 nm or 594 nm can be used for excitation fluorofinder.comaatbio.com.

As each cell passes through the laser, it emits a fluorescent signal that is detected by photomultiplier tubes (PMTs). The intensity of the fluorescence from this compound is directly proportional to the intracellular calcium concentration at that moment. An increase in [Ca²⁺]i leads to a corresponding increase in the detected fluorescence intensity.

This method allows for the rapid analysis of thousands of cells per second, providing a statistical distribution of calcium levels within the population. By recording the fluorescence intensity over time, a baseline of resting calcium levels can be established. Upon the addition of a stimulus that induces calcium mobilization, the resulting increase in fluorescence intensity can be monitored in real-time. This provides a kinetic profile of the calcium response across the entire cell population.

One of the key advantages of flow cytometry is its multiparameter capabilities. In addition to measuring calcium flux with this compound, other cellular parameters can be simultaneously assessed using antibodies conjugated to different fluorophores. This allows for the identification of specific cell subpopulations and the analysis of their unique calcium signaling responses within a mixed population researchgate.netplos.org.

Table 2: Research Findings on Population-Level Calcium Analysis using Flow Cytometry

Research AreaCell TypeKey FindingCitation
Immunology LymphocytesCharacterization of calcium mobilization in response to antigen receptor stimulation. researchgate.net
Drug Screening Various cell linesHigh-throughput screening of compounds that modulate calcium signaling pathways. thermofisher.com
Cell Signaling PlateletsAnalysis of calcium flux during platelet activation and aggregation. dtic.mil

Fluorescence Lifetime Imaging Microscopy (FLIM) for Calcium Quantification

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that provides quantitative information about the local environment of a fluorophore, independent of its concentration. Unlike intensity-based measurements, FLIM measures the fluorescence lifetime, which is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. For certain calcium indicators, including this compound, the fluorescence lifetime is sensitive to the binding of calcium ions, making FLIM a powerful tool for quantitative calcium imaging nih.govnih.gov.

Research has shown that the fluorescence lifetime of this compound increases upon binding to Ca²⁺ nih.gov. This change in lifetime can be used to create an image where the contrast is based on the calcium concentration at each pixel. A significant advantage of FLIM is that it is not affected by variations in dye concentration, photobleaching, or changes in cell path length, which can be confounding factors in intensity-based measurements.

The FLIM method does not require the indicator to have a spectral shift upon ion binding, which is the case for this compound nih.gov. The technique can be implemented using either time-domain or frequency-domain approaches. In frequency-domain FLIM, the sample is excited with intensity-modulated light, and the phase shift and demodulation of the emitted fluorescence are measured to determine the lifetime.

The ability to use long-wavelength indicators like this compound with excitation wavelengths up to 620 nm is advantageous as it minimizes cellular autofluorescence and potential photochemical damage nih.govnih.gov. This makes FLIM with this compound a robust method for quantifying calcium concentrations in sensitive biological samples.

Table 3: Fluorescence Lifetime of this compound in the Presence and Absence of Calcium

IndicatorConditionMean Lifetime (ns)
This compound Calcium-free0.83
This compound Calcium-saturatedIncreases from the calcium-free state
Data derived from multiexponential analysis of the intensity decay. nih.gov

Calibration Techniques for Quantitative Calcium Measurements with this compound (using Calibration Buffer Kits)

To convert the fluorescence signals from this compound into absolute calcium concentrations, a calibration procedure is necessary. This is crucial for obtaining quantitative data and for comparing results across different experiments and laboratories. Commercially available Calcium Calibration Buffer Kits provide a standardized method for performing this calibration in vitro thermofisher.comprinceton.edu.

These kits typically contain two main solutions: a "zero calcium" buffer containing EGTA (a calcium chelator) and a "high calcium" buffer containing a known concentration of CaEGTA. By mixing these two solutions in precise ratios, a series of calibration standards with known free calcium concentrations can be prepared. The protocol for using these kits generally follows a reciprocal dilution method to minimize errors in indicator concentration thermofisher.combiotium.com.

The calibration process involves the following steps:

A stock solution of the salt form of this compound is prepared.

A small aliquot of the indicator stock is added to the "zero calcium" buffer to obtain Fmin, the fluorescence intensity in the absence of calcium.

Similarly, an aliquot is added to the "high calcium" buffer to determine Fmax, the fluorescence intensity at saturating calcium concentrations.

The fluorescence intensity of this compound is then measured in each of the prepared calibration standards.

A calibration curve is generated by plotting the fluorescence intensity against the known free calcium concentration.

From this calibration curve, the dissociation constant (Kd) of this compound can be determined. The Kd is the calcium concentration at which half of the indicator is bound to calcium and is a measure of its affinity. The following equation is often used to calculate the free calcium concentration from the measured fluorescence (F):

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

It is important to note that the Kd of a calcium indicator can be influenced by factors such as pH, temperature, and ionic strength nih.govinterchim.fr. Therefore, it is recommended to perform the calibration under conditions that closely mimic the intracellular environment of the cells being studied. For the most accurate in vivo measurements, an in situ calibration may be performed by exposing cells loaded with the indicator to calibration buffers in the presence of an ionophore, which makes the cell membrane permeable to calcium.

Table 4: Components of a Typical Calcium Calibration Buffer Kit

ComponentCompositionPurpose
Zero Free Calcium Buffer 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2To measure the fluorescence of the indicator in the absence of calcium (Fmin) thermofisher.com.
High Free Calcium Buffer 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2To measure the fluorescence of the indicator at saturating calcium levels (Fmax) thermofisher.com.

Diverse Research Applications of Calcium Crimson

Investigations of Cellular Calcium Dynamics in Unicellular Organisms

Calcium signaling is a fundamental process that governs motility and environmental responses even in the simplest eukaryotic organisms. nih.gov Calcium Crimson has enabled researchers to visualize these transient ionic changes in real-time, providing critical insights into the mechanosensory and photosensory pathways of various protists.

In the marine benthic diatom Navicula perminuta, this compound has been essential for understanding the photophobic response, which is the avoidance of high-intensity blue light. nih.govjneurosci.org Research using this dye has demonstrated that the signaling pathway for this behavior relies on intracellular calcium stores. jneurosci.org When these diatoms are exposed to a high-intensity blue light stimulus (450-490 nm), they exhibit a reversal in their gliding direction. nih.gov

By imaging cells loaded with this compound, researchers observed a localized and transient increase in fluorescence at the leading tip of the cell, coinciding precisely with the moment the cell changes direction. nih.govjneurosci.org This key finding indicated that the rise in intracellular Ca²⁺ is not linked to the initial perception of the light stimulus but rather to the activation of the mechanical switch that reverses the cell's locomotion machinery. jneurosci.org Further experiments using intracellular calcium release inhibitors confirmed this, as they significantly diminished the photophobic response, while treatments that blocked extracellular calcium influx did not affect the response, only the average cell speed. nih.govjneurosci.org This body of evidence suggests that the calcium required for the photophobic direction change is sourced from internal organelles within the diatom. jneurosci.org

Table 1: Summary of this compound Application in Navicula perminuta Photophobic Response Research
Experimental ConditionObservation with this compoundKey Finding/Implication
High-intensity blue light stimulusLocalized, transient elevation of fluorescence at the cell tip. nih.govjneurosci.orgCa²⁺ elevation correlates with the timing of cell reversal, not the onset of the light stimulus. jneurosci.org
Application of intracellular calcium release inhibitorsN/A (Behavioral observation)A significant decrease in the population's photophobic response was observed. nih.govjneurosci.org
Treatments to decrease extracellular calcium influxN/A (Behavioral observation)No effect on the photophobic response, but a decrease in average cell speed. jneurosci.org

This compound has also been employed to investigate gravitaxis, the process by which cells orient themselves in response to gravity, in the flagellate Euglena. frontiersin.orgthermofisher.com This organism displays negative gravitaxis, meaning it swims upwards against the gravity vector. frontiersin.org The prevailing hypothesis is that gravity-induced pressure on the cell membrane activates mechanosensitive ion channels, leading to a gated influx of Ca²⁺ that initiates a course correction. frontiersin.orgthermofisher.com

To visualize this proposed calcium influx, researchers loaded Euglena cells with this compound. thermofisher.com A significant challenge in this research is the intense chlorophyll (B73375) fluorescence in wild-type Euglena gracilis, which can mask the signal from the calcium indicator. thermofisher.com To overcome this, studies have utilized colorless but gravitactically competent strains, such as Euglena longa, as well as colorless mutants of E. gracilis. thermofisher.com When these cells were induced to reorient themselves along the gravity vector, a strong fluorescent signal from this compound was observed, confirming a transient increase in the intracellular calcium concentration. thermofisher.comnih.gov These findings, supported by experiments conducted during parabolic flights, show a direct correlation between the reorientation of the cell and an increase in free cytosolic Ca²⁺, firmly implicating calcium as a key component of the gravitactic signal transduction chain. frontiersin.orgthermofisher.com

Table 2: Summary of this compound Application in Euglena Gravitaxis Research
Organism VariantExperimental ActionObservation with this compoundKey Finding/Implication
Colorless Euglena mutants/species thermofisher.comInversion of cuvette to induce reorientationStrong fluorescent signal observed near the cell reservoir. thermofisher.comGravitactic reorientation is accompanied by a transient increase in intracellular Ca²⁺. thermofisher.com
Euglena longa frontiersin.orgTransition from lower to higher acceleration (parabolic flight)Increase in free Ca²⁺ fluorescence signal. frontiersin.orgThe Ca²⁺ signal is directly linked to the magnitude of the gravitational/acceleration force. frontiersin.org

Exploration of Neuronal and Glial Calcium Signaling Pathways

In the nervous system, calcium ions are fundamental to processes ranging from the triggering of neurotransmitter release to the modulation of gene expression. tum.de this compound has served as a reliable tool for monitoring these intricate signaling pathways in both neurons and their supporting glial cells.

The propagation of an action potential along a neuron's axon culminates in the opening of voltage-gated calcium channels at the presynaptic terminal, leading to a rapid influx of Ca²⁺ that triggers vesicle fusion and neurotransmitter release. mdpi.com Visualizing this influx is key to understanding synaptic function. This compound is well-suited for this purpose, as its fluorescence intensity increases significantly in response to the sharp rise in Ca²⁺ concentration that follows an action potential. nih.gov By loading neuronal ensembles with this compound, researchers can optically monitor nerve impulse-dependent activity. This technique is particularly valuable for studying the functional properties of synapses and how they are affected by genetic mutations or pharmacological agents. nih.gov The dye's excitation wavelength of approximately 590 nm is also advantageous in these applications, as it minimizes interference from the natural autofluorescence of neuronal tissue, leading to a clearer signal. researchgate.net

The neuromuscular junction of the fruit fly, Drosophila melanogaster, is a powerful model system for studying the molecular mechanics of synaptic transmission. This compound AM, the cell-permeant ester form of the dye, has been used to great effect in this system to image stimulus-dependent Ca²⁺ influx at motor nerve terminals. researchgate.net Studies have shown that the dye preferentially loads into the presynaptic boutons, allowing for targeted analysis of presynaptic calcium dynamics.

In wild-type Drosophila larvae, electrical stimulation of the motor nerve (e.g., at 10 Hz for 2 minutes) leads to a reproducible and significant increase in this compound fluorescence within the nerve terminals, reflecting the influx of calcium ions. nih.gov This method has been pivotal in studying mutants with temperature-sensitive paralysis, such as the cysteine-string protein (csp) and shibire mutants. nih.gov In these mutants, the failure of synaptic transmission at elevated, non-permissive temperatures was directly correlated with a block of Ca²⁺ influx, as demonstrated by the failure of nerve impulses to evoke an increase in this compound fluorescence. nih.gov These results provided strong evidence that synaptic vesicles and associated proteins like csp are vital for the proper function of presynaptic calcium channels.

Table 3: Stimulus-Dependent this compound Fluorescence in Wild-Type Drosophila Motor Nerve Terminals at 22°C nih.gov
Preparation NumberFluorescence Ratio (Fstim/Frest)
11.45
21.58
31.61
41.44
Average 1.52
Fstim/Frest represents the ratio of fluorescence intensity immediately after stimulation to the resting fluorescence before stimulation. Data adapted from Umbach et al. (1998).

Glial cells, including astrocytes, oligodendrocytes, and microglia, are no longer considered passive support cells but are recognized as active participants in brain function, largely through complex calcium signaling. nih.gov These calcium signals can propagate within and between glial cells, influencing neuronal activity and brain homeostasis. The investigation of these phenomena was made possible by the development of fluorescent Ca²⁺ indicators. nih.gov

Chemical indicators, including this compound, were foundational tools in the initial exploration of glial Ca²⁺ dynamics. nih.govfrontiersin.org Astrocytes, for example, are largely electrically non-excitable, and their responses to neurotransmitters primarily manifest as a rise in cytosolic Ca²⁺ concentration, making fluorescence imaging a critical investigative technique. nih.gov While the field has increasingly adopted genetically encoded calcium indicators (GECIs) for their ability to be targeted to specific cell types and organelles, chemical dyes like this compound remain relevant. researchgate.netnih.gov Their broad applicability and distinct spectral properties can still offer advantages in specific experimental designs. The basic principles of their use—detecting changes in fluorescence to measure Ca²⁺ transients—underpin much of what is known about how glial cells respond to stimuli and communicate with their environment.

In vitro Methodological Validation and Assay Development

The development and validation of robust in vitro assays are fundamental to advancing our understanding of cellular processes. This compound has emerged as a valuable tool in this context, particularly for assays monitoring intracellular calcium dynamics.

Assessment of Intracellular Calcium Influx as a Biomarker in Immunological Cell Activation Assays (e.g., Basophil Activation)

Intracellular calcium (Ca2+) is a critical second messenger in numerous signaling pathways, including those governing immune cell activation. nih.govreumatologiaclinica.org The engagement of antigen receptors on immune cells like lymphocytes and basophils triggers a cascade of events leading to a rapid and transient increase in cytosolic free Ca2+ concentration. nih.govnih.gov This calcium influx is a key indicator of cellular activation and is essential for downstream processes such as gene expression, proliferation, and the release of inflammatory mediators. nih.govbiorxiv.org

The Basophil Activation Test (BAT) is a flow cytometry-based functional assay that measures the activation of basophils in response to specific stimuli, such as allergens. hra.nhs.uknih.gov Traditionally, BATs rely on the detection of surface markers like CD63 and CD203c, which are upregulated upon activation. gulhanemedj.orgeurannallergyimm.com However, the measurement of intracellular calcium influx offers a more direct and upstream assessment of the initial stages of basophil activation. hra.nhs.uk

A study has been designed to evaluate the diagnostic potential of intracellular calcium influx as a biomarker in allergy testing by mimicking the in-vitro calcium response during basophil activation. hra.nhs.uk This research utilizes this compound to measure calcium influx via flow cytometry, aiming to establish a direct link between the rise in intracellular calcium and basophil activation. hra.nhs.uk The rationale is that upon exposure to an allergen, sensitized basophils will exhibit a measurable increase in intracellular calcium, which can be sensitively detected by the fluorescence of this compound. hra.nhs.uk This approach holds promise for refining diagnostic allergy testing, particularly in cases where traditional markers may show discrepancies. hra.nhs.uk

The properties of this compound make it well-suited for such applications. Its excitation maximum at approximately 590 nm and emission in the red part of the spectrum minimize interference from cellular autofluorescence, which is often a problem with UV or blue-light excitable dyes. thermofisher.com This leads to a better signal-to-noise ratio and more reliable quantification of calcium transients.

ParameterDescriptionRelevance in Basophil Activation Assays
Excitation Max ~589-590 nm aatbio.comthermofisher.comAllows for excitation with common laser lines (e.g., 561 nm), minimizing cellular autofluorescence. thermofisher.comaatbio.com
Emission Max ~609-615 nm aatbio.comthermofisher.comRed emission further reduces background interference, enhancing detection sensitivity. thermofisher.com
Form Acetoxymethyl (AM) ester thermofisher.comCell-permeant form allows for easy loading into live cells, where it is cleaved by intracellular esterases to its active, calcium-sensitive form. thermofisher.com
Signal Change Increased fluorescence intensity upon Ca2+ binding. thermofisher.comProvides a direct and quantifiable measure of the increase in intracellular calcium concentration that signifies cell activation. hra.nhs.uk

Strategies for Multi-Color and Multiparameter Imaging Utilizing this compound

The ability to simultaneously monitor multiple cellular events is crucial for understanding complex biological systems. This compound's spectral properties make it a valuable component in strategies for multi-color and multiparameter imaging. acs.org

One of the primary advantages of this compound is its long-wavelength excitation and emission. thermofisher.com This red-shifted profile allows for its use in combination with fluorescent probes that are excited by and emit in the blue or green regions of the spectrum, with minimal spectral overlap or crosstalk. frontiersin.org A common application is the simultaneous imaging of calcium dynamics and the expression of green fluorescent protein (GFP)-based reporters. acs.org For instance, researchers can monitor calcium influx with this compound in cells that are also expressing a GFP-tagged protein of interest, allowing for the direct correlation of calcium signaling with protein localization or expression changes.

Strategies for multi-color imaging with this compound often involve careful selection of fluorophores and the use of appropriate optical filters and detection systems. frontiersin.org For example, this compound can be paired with green-fluorescent Ca2+ indicators like Fluo-3 (B43766) or Calcium Green to simultaneously measure calcium concentrations in different cellular compartments. thermofisher.com This has been demonstrated in studies co-loading cells with a green indicator and a red-shifted indicator like rhod-2 (which has similar spectral characteristics to this compound) to concurrently image cytoplasmic and mitochondrial calcium levels. thermofisher.com

Furthermore, the compatibility of red-shifted indicators with photoactivatable ("caged") probes that are sensitive to UV light opens up possibilities for sophisticated multiparameter experiments. thermofisher.com For example, a caged compound could be used to release a bioactive molecule upon UV illumination, while this compound is used to monitor the resulting calcium response, all without the excitation light for the calcium indicator prematurely activating the caged compound. thermofisher.com

The development of advanced imaging techniques such as confocal laser scanning microscopy (CLSM), two-photon excitation microscopy, and fluorescence lifetime imaging microscopy (FLIM) further enhances the utility of this compound in multiparameter studies. fsu.edunih.govnih.gov FLIM, in particular, can provide quantitative measurements of ion concentrations independent of probe concentration, and it has been shown that the fluorescence lifetime of this compound increases upon binding to calcium. nih.gov This allows for precise quantification of calcium dynamics even in complex cellular environments.

Imaging StrategyCompatible Probes/TechniquesApplication Example
Dual-Color Calcium Imaging Green fluorescent Ca2+ indicators (e.g., Fluo-4, Calcium Green) thermofisher.comSimultaneous measurement of Ca2+ in cytoplasm and mitochondria. thermofisher.com
Calcium and Gene Expression Green Fluorescent Protein (GFP)-based reporters acs.orgCorrelating Ca2+ transients with the expression or localization of a specific protein.
Calcium and Optogenetics Channelrhodopsin (ChR2) and other optogenetic tools frontiersin.orgActivating specific neural pathways with blue light while monitoring resulting Ca2+ activity with red-shifted this compound.
Quantitative Imaging Fluorescence Lifetime Imaging Microscopy (FLIM) nih.govPrecise measurement of intracellular Ca2+ concentrations, independent of dye concentration. nih.gov

Comparative Analysis of Calcium Crimson with Other Fluorescent Calcium Indicators

Performance Comparisons with Other Single Wavelength Indicators (e.g., Fluo-3 (B43766), Fluo-4, Calcium Green, Oregon Green)

Single-wavelength indicators exhibit a change in fluorescence intensity upon binding calcium, without a significant shift in their excitation or emission wavelengths. thermofisher.comnih.gov Calcium Crimson, along with indicators like Fluo-3, Fluo-4, Calcium Green, and Oregon Green, falls into this category. nih.govigem.org

A key distinguishing feature of this compound is its long-wavelength excitation and emission profile, with excitation/emission maxima around 590 nm and 615 nm, respectively. nih.govaatbio.com This is a significant advantage in tissues with high levels of autofluorescence, which is often problematic in the shorter wavelength regions where indicators like Fluo-3, Fluo-4, Calcium Green, and Oregon Green operate. nih.govigem.orgthermofisher.com These green-emitting dyes are typically excited by a 488 nm argon laser. nih.govigem.org

In terms of calcium affinity, this compound has a dissociation constant (Kd) of approximately 185 nM. nih.govthermofisher.com This is comparable to Calcium Green-1 (Kd ~190 nM) and Oregon Green 488 BAPTA-1 (Kd ~170 nM), indicating a relatively high affinity for calcium. nih.govigem.org Fluo-3 has a lower affinity with a Kd of about 390 nM, while Fluo-4's Kd is around 345 nM. nih.govigem.orgthermofisher.com The high affinity of this compound makes it well-suited for detecting small changes in calcium concentrations near resting levels. igem.org

However, a notable trade-off for its long-wavelength properties is that this compound, along with Calcium Orange, has a more limited dynamic range compared to some other indicators. researchgate.net While Fluo-3 fluorescence increases over 100-fold upon calcium binding, the fluorescence enhancement for this compound is more modest. nih.govnih.gov Furthermore, Fluo-4 is recognized for being a brighter and more photostable derivative of Fluo-3. nih.govigem.org Calcium Green-1 is also noted to be about five times brighter than Fluo-3 at saturating calcium levels. nih.govigem.org Some studies have also reported that this compound can be prone to compartmentalization within cells. nih.govigem.orgthermofisher.com

Table 1: Comparison of Single-Wavelength Calcium Indicators

Indicator Excitation Max (nm) Emission Max (nm) Kd (nM) Key Features
This compound ~590 ~615 ~185 Long-wavelength excitation reduces autofluorescence; Prone to compartmentalization. nih.govigem.orgaatbio.comthermofisher.comthermofisher.com
Fluo-3 ~506 ~526 ~390 Large fluorescence increase upon Ca2+ binding; Lower affinity. nih.govigem.orgthermofisher.com
Fluo-4 ~494 ~516 ~345 Brighter and more photostable than Fluo-3. thermofisher.comnih.govigem.org
Calcium Green-1 ~506 ~531 ~190 High quantum yield; Brighter than Fluo-3. nih.govigem.org
Oregon Green 488 BAPTA-1 ~494 ~523 ~170 High Ca2+ affinity; Efficiently excited by 488 nm laser. nih.govigem.org

Contrasting Features with Ratiometric Indicators (e.g., Fura-2, Indo-1)

Ratiometric indicators, such as Fura-2 and Indo-1, offer a distinct advantage over single-wavelength indicators by allowing for the precise calibration of calcium concentrations. nih.govigem.org This is because they exhibit a spectral shift upon calcium binding, enabling the measurement of the ratio of fluorescence at two different wavelengths. nih.govtaylorfrancis.com This ratiometric measurement is largely independent of factors that can affect single-wavelength indicators, such as uneven dye loading, photobleaching, and changes in cell volume. nih.govigem.org

Fura-2 is a dual-excitation indicator. Its peak absorbance shifts from approximately 380 nm in the calcium-free state to 340 nm when bound to calcium, with emission consistently around 500 nm. igem.org In contrast, Indo-1 is a dual-emission indicator, with a single excitation wavelength of about 350 nm. nih.govigem.org When bound to calcium, its peak emission is at approximately 405 nm, shifting to around 485 nm in the calcium-free state. nih.govigem.org

This compound, being a single-wavelength indicator, does not possess this ratiometric capability. thermofisher.comnih.gov Its fluorescence intensity increases upon binding to calcium with little to no shift in its emission wavelength. thermofisher.comthermofisher.comnih.gov This means that quantitative measurements with this compound can be more challenging and susceptible to the aforementioned artifacts that ratiometric measurements can correct for. oxinst.com

The primary advantage of this compound and other visible light-excitable indicators over the UV-excitable Fura-2 and Indo-1 is the avoidance of UV light. thermofisher.comuchicago.edu UV excitation can be phototoxic to cells and can also excite endogenous fluorophores, leading to higher autofluorescence. thermofisher.com The longer wavelengths used to excite this compound are less energetic, reducing the potential for cellular damage and minimizing background fluorescence. thermofisher.com

Table 2: this compound vs. Ratiometric Indicators

Feature This compound Fura-2 Indo-1
Indicator Type Single-Wavelength Ratiometric (Dual-Excitation) Ratiometric (Dual-Emission)
Measurement Fluorescence Intensity Change Ratio of Emission at Two Excitation Wavelengths Ratio of Emission at Two Wavelengths from a Single Excitation
Excitation Visible (~590 nm) UV (~340/380 nm) UV (~350 nm)
Advantages Less phototoxic; Reduced autofluorescence. thermofisher.comthermofisher.com Allows for precise Ca2+ concentration calibration; Corrects for dye loading and photobleaching artifacts. nih.govigem.org Suitable for laser scanning microscopy; Less prone to compartmentalization than Fura-2. nih.govigem.orgnih.gov
Limitations Does not allow for ratiometric measurement; Susceptible to loading and photobleaching artifacts. oxinst.com Requires UV excitation, which can be phototoxic; Not ideal for confocal microscopy. igem.orgthermofisher.com Can be photounstable. nih.govigem.org

Strengths and Limitations of this compound for Specific Experimental Designs

The unique characteristics of this compound define its suitability for particular research applications.

Strengths:

Imaging in Autofluorescent Tissues: Its most significant strength lies in its long-wavelength excitation, making it an excellent choice for experiments in tissues or cells with high intrinsic autofluorescence, such as neuronal tissue. nih.govigem.orgthermofisher.com

Multiplexing with Green Fluorophores: The red-shifted spectrum of this compound allows for its use in combination with green fluorescent probes, such as GFP-tagged proteins or other green calcium indicators like Fluo-4, for simultaneous two-color imaging. thermofisher.com

Reduced Phototoxicity: Excitation with visible light is less damaging to cells compared to the UV excitation required for ratiometric indicators, making it suitable for long-term imaging experiments. thermofisher.com

Compatibility with Laser-Based Instrumentation: Its excitation wavelength is compatible with various laser sources used in confocal microscopy and flow cytometry. thermofisher.com

Limitations:

Susceptibility to Artifacts: As a single-wavelength indicator, measurements can be affected by variations in dye concentration, cell thickness, and photobleaching, which can complicate quantitative analysis. oxinst.comfrontiersin.org

Compartmentalization: this compound has been noted to have a tendency to accumulate in intracellular compartments, which can interfere with the measurement of cytosolic calcium levels. nih.govigem.orgthermofisher.com

Loading Difficulties: Some researchers have reported challenges with loading this compound into cells, particularly neurons, compared to other indicators like Oregon Green BAPTA and Fluo-4. researchgate.net

Limited Dynamic Range: The fold-increase in fluorescence upon calcium binding is less pronounced than that of some other indicators like Fluo-3, which might limit its sensitivity in detecting very small or rapid calcium transients. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Calcium Crimson in laboratory settings?

  • Methodological Answer : this compound synthesis typically follows mineral-based precipitation or chelation methods. For reproducible results:

  • Precipitation : Adjust pH to 8.5–9.0 using ammonium hydroxide to facilitate calcium-ion binding. Monitor stoichiometric ratios (e.g., Ca²⁺:ligand) via titration .
  • Characterization : Use X-ray diffraction (XRD) for crystallinity analysis and FT-IR spectroscopy to confirm functional groups. Report purity thresholds (e.g., ≥95%) and impurity profiles in supplementary materials .
  • Example Table :
ParameterMethodThresholdReference
PurityHPLC≥95%
CrystallinityXRDDefined peaks

Q. How can researchers optimize assay conditions for this compound in biological studies?

  • Methodological Answer : Optimize buffer systems (e.g., Tris-HCl vs. PBS) to stabilize calcium-ligand interactions. Key steps:

  • pH Sensitivity : Conduct pilot assays across pH 6.0–8.0 to identify optimal fluorescence intensity .
  • Interference Testing : Validate specificity by introducing competing ions (e.g., Mg²⁺, Fe³⁺) and quantify signal suppression using dose-response curves .
  • Statistical Validation : Report effect sizes, confidence intervals, and power analysis to ensure robustness .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Apply systematic frameworks:

  • Source Analysis : Differentiate primary vs. secondary data; prioritize peer-reviewed studies with raw data availability .
  • Meta-Analysis : Use random-effects models to account for heterogeneity in experimental conditions (e.g., temperature, ionic strength) .
  • Bias Mitigation : Document assay protocols in full (e.g., incubation times, reagent batches) to enable cross-study comparisons .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., environmental chemistry or cellular signaling)?

  • Methodological Answer :

  • Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant). For environmental studies, include field-simulated conditions (e.g., variable salinity) .
  • Data Integration : Use computational tools (e.g., molecular docking) to predict calcium-binding affinities and validate with isothermal titration calorimetry (ITC) .
  • Collaborative Workflows : Assign task-specific roles (e.g., synthesis, bioassays) to reduce cross-disciplinary variability .

Q. How can researchers ensure reproducibility of this compound’s photostability in long-term imaging studies?

  • Methodological Answer :

  • Standardization : Pre-treat samples with antioxidants (e.g., ascorbic acid) and document light-exposure durations .
  • Replication : Share raw imaging datasets and analysis scripts via repositories (e.g., Zenodo) with CC-BY licenses .
  • Quality Control : Implement intra-laboratory validation rounds using blinded samples to minimize observer bias .

Tables for Reference

Table 1 : Key Parameters for this compound Bioactivity Assays

ParameterOptimal RangeCommon PitfallsMitigation Strategy
pH7.4–7.8Signal drift at extremesPre-equilibrate buffers
Temperature25°C ± 1°CEnzyme denaturationUse thermostatic cuvettes
Incubation Time30–60 minNon-linear kineticsTime-course pilot assays

Source : Adapted from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.